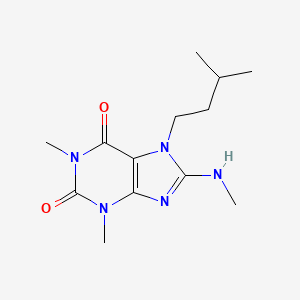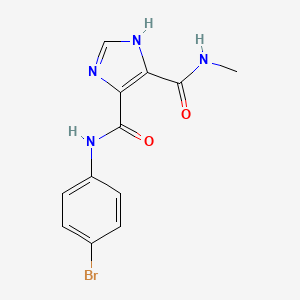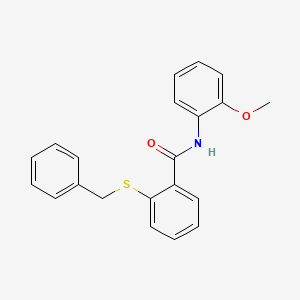![molecular formula C18H10N2O4 B5817012 2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5817012.png)
2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as PBOX-15, is a synthetic compound that has gained significant attention in the field of cancer research. It belongs to the family of isoquinoline-1,3(2H)-diones and has shown promising results in the treatment of various cancer types.
Mechanism of Action
The mechanism of action of 2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the inhibition of DNA topoisomerases, which are enzymes involved in the regulation of DNA structure and function. 2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione binds to the active site of these enzymes and prevents them from functioning properly, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory properties and can inhibit the production of certain cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its specificity towards cancer cells. It has minimal toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, 2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in clinical settings.
Future Directions
Further research is needed to optimize the synthesis of 2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione and improve its pharmacokinetic properties. Studies are also needed to investigate the potential of 2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione in combination with other anti-cancer drugs and to determine its efficacy in animal models. Additionally, the use of 2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione in targeted drug delivery systems should be explored to improve its therapeutic potential.
Synthesis Methods
The synthesis of 2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2-aminobenzoic acid with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain the final compound, 2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione.
Scientific Research Applications
2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis (programmed cell death) in various cancer cells, including breast, prostate, and lung cancer cells. 2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione has also shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and proteins involved in cancer progression.
properties
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O4/c21-16-13-7-1-4-11-5-2-8-14(15(11)13)17(22)20(16)24-18(23)12-6-3-9-19-10-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCQMPLKPZAHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5816941.png)
![4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)

![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5816972.png)


![1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5816997.png)
![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B5817001.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)
![4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5817025.png)


![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5817040.png)